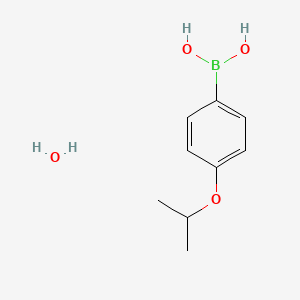

4-异丙氧基苯硼酸,水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

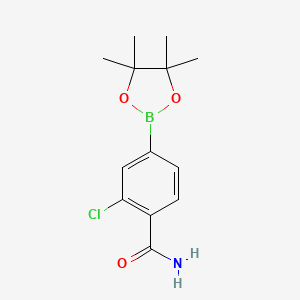

描述

4-Isopropoxyphenylboronic acid, hydrate is a chemical compound that contains varying amounts of anhydride . It is used as a reactant for microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy and palladium-catalyzed oxidative cross-coupling reactions .

Synthesis Analysis

The synthesis of 4-Isopropoxyphenylboronic acid, hydrate involves several processes. It is used as a reactant for microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy . It is also used in palladium-catalyzed oxidative cross-coupling reactions .Molecular Structure Analysis

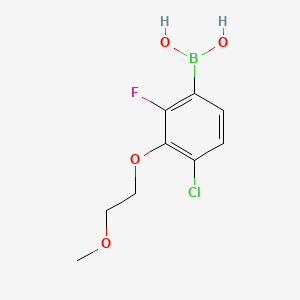

The molecular structure of 4-Isopropoxyphenylboronic acid, hydrate is C9H13BO3.H2O . The molecular weight is 198.03 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isopropoxyphenylboronic acid, hydrate include a molecular weight of 180.01 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound is solid in form .科学研究应用

C9H13BO3.H2OC_9H_{13}BO_3.H_2OC9H13BO3.H2O

以及 198.03 的分子量 .糖卟啉衍生物的合成

该化合物用作微波介导的点击化学合成糖卟啉衍生物的反应物 . 这些衍生物已显示出体外光细胞毒性,使其成为光动力疗法应用的潜在候选者 .

钯催化的氧化交叉偶联反应

4-异丙氧基苯硼酸,水合物用于钯催化的氧化交叉偶联反应 . 这种类型的反应是合成许多复杂有机化合物(包括药物和聚合物)的关键步骤 .

钌催化的氢化反应

该化合物也用于钌催化的氢化反应 . 这些反应在生产各种化学品(包括燃料、药物和材料)中很重要 .

安全和操作

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to undergo nucleophilic addition reactions with water to form hydrates . This reaction is usually slow under neutral conditions but can be significantly increased through the addition of an acid or base as a catalyst .

Biochemical Pathways

It has been used as a reactant in various chemical reactions, including microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives, palladium-catalyzed oxidative cross-coupling reactions, and ruthenium-catalyzed hydrogenation reactions .

Pharmacokinetics

The properties of boronic acids, in general, suggest that they are readily absorbed and distributed in the body due to their small size and polarity .

Result of Action

It has been used as a reactant in the synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy .

Action Environment

The action of 4-Isopropoxyphenylboronic acid, hydrate can be influenced by various environmental factors. For instance, the rate of its reaction with water to form a hydrate can be significantly increased in the presence of an acid or base . Additionally, the stability of boronic acids can be affected by factors such as temperature, pH, and the presence of other reactive species .

安全和危害

4-Isopropoxyphenylboronic acid, hydrate is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including 4-Isopropoxyphenylboronic acid, hydrate, may have promising applications in medicinal chemistry in the future .

属性

IUPAC Name |

(4-propan-2-yloxyphenyl)boronic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3.H2O/c1-7(2)13-9-5-3-8(4-6-9)10(11)12;/h3-7,11-12H,1-2H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOFEMDDNLFOFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(C)C)(O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681897 |

Source

|

| Record name | {4-[(Propan-2-yl)oxy]phenyl}boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256355-64-2 |

Source

|

| Record name | Boronic acid, B-[4-(1-methylethoxy)phenyl]-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)